molecular formula C5H9NO3 B1265525 Acetylurethane CAS No. 2597-54-8

Acetylurethane

Cat. No.: B1265525
CAS No.: 2597-54-8
M. Wt: 131.13 g/mol
InChI Key: CLLOFODTUXGHHT-UHFFFAOYSA-N
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Description

Acetylurethane is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60212. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Activity and Interaction

Acetylation, a process involving compounds like acetylurethane, plays a critical role in the structure and function of certain enzymes. For example, the acetylation of beef liver glutamate dehydrogenase using acetic anhydride, a process akin to that involving this compound, has shown significant changes in the enzyme's catalytic and regulatory properties. This includes alterations in dissociation constants and enzymatic activity, revealing the importance of acetyl groups in enzyme regulation and interaction with substrates (Colman & Frieden, 1966).

Biopolymer Applications

This compound-related compounds are integral in the development of biopolymers, such as chitin and chitosan, derived from N-acetyl-glucosamine. These materials are valuable in biomedical applications, including wound dressing, drug delivery, and tissue engineering. The chemical modifications, like acetylation, enhance solubility and functional properties, leading to broader applications in the medical field (Khor & Lim, 2003).

Poly(beta-hydroxybutyrate) Production

In microbial processes, this compound-related compounds play a role in the dynamics of storage polymers like poly(beta-hydroxybutyrate) under varying substrate conditions. Understanding the kinetics of these processes, involving compounds like this compound, is crucial in wastewater treatment and biological manufacturing processes (van Aalst-van Leeuwen et al., 1997).

Protein Modification in Cellular Metabolism

This compound-related acetylation is a significant regulatory mechanism in cellular processes, particularly in the metabolic function. This post-translational modification of proteins, including key enzymes in metabolic pathways, affects various cellular activities and can play a role in diseases and cellular regulation (Hirschey & Zhao, 2015).

Enhancing Functional Properties of Proteins

Acetylation, related to this compound chemistry, is used to improve the functional properties of proteins like glutenin and gliadin. This modification affects their solubility, absorption, and emulsifying properties, making them more suitable for diverse food applications (Majzoobi et al., 2012).

Safety and Hazards

Acetylurethane is categorized under toxic substances . It has acute toxicity and can be harmful if ingested or comes into contact with skin . It is flammable and releases toxic nitrogen oxide smoke when thermally decomposed .

Properties

IUPAC Name

ethyl N-acetylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-3-9-5(8)6-4(2)7/h3H2,1-2H3,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLOFODTUXGHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180635
Record name Carbamic acid, acetyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2597-54-8
Record name Carbamic acid, N-acetyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2597-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetylethylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002597548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylurethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60212
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, acetyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, acetyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-ACETYLETHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8F18KW903
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the carcinogenic potential of Acetylurethane compared to Urethane and other related compounds?

A: Research suggests that this compound exhibits considerable activity as a lung carcinogen and as a co-leukemogenic agent in mice. [] While its lung carcinogenicity is less potent than Urethane, it surpasses N-hydroxyurethane in this regard. [] Interestingly, this compound also displays notable co-leukemogenic activity, potentially even exceeding Urethane in this aspect. [] This highlights the compound's significant carcinogenic properties, warranting further investigation into its mechanisms of action and potential risks.

Q2: How does the structure of carbamate compounds relate to their activity in inducing lung cancer?

A: Studies comparing Urethane with its structural analogs reveal a distinct structure-activity relationship. [] Specifically, substituting the ethyl group of Urethane with methyl or n-propyl groups leads to a complete loss of activity in lung carcinogenesis, co-leukemogenesis, and skin tumor initiation assays. [] This suggests that the ethyl group plays a crucial role in the carcinogenic activity of Urethane. Furthermore, while N-hydroxyurethane exhibits similar co-leukemogenic activity to Urethane, its lung carcinogenicity is weaker. [] These findings highlight the importance of specific structural features in dictating the carcinogenic potential of carbamate compounds.

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